BMS-962212
Overview
Description
BMS-962212 is a direct, reversible, and highly selective small molecule inhibitor of coagulation factor XIa. This compound has been developed as a potential anticoagulant agent, aiming to prevent pathological thrombus formation while preserving normal hemostasis .
Preparation Methods
The synthesis of BMS-962212 involves multiple steps, including the preparation of key intermediates and the use of chiral separation techniques. The synthetic route typically includes the following steps :
- Preparation of key intermediates using various organic reactions.
- Chiral separation to obtain the desired enantiomer.
- Final coupling reactions to form the target compound.
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Chemical Reactions Analysis
BMS-962212 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-962212 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as a model compound to study the inhibition of coagulation factor XIa.
Biology: Investigated for its effects on blood coagulation pathways and thrombus formation.
Medicine: Explored as a potential anticoagulant agent for preventing thromboembolic disorders.
Industry: Potential applications in the development of new anticoagulant therapies and diagnostic tools.
Mechanism of Action
BMS-962212 exerts its effects by directly and reversibly binding to the catalytic domain of coagulation factor XIa, thereby inhibiting its activity . This inhibition prevents the amplification of thrombin generation, which is crucial for the formation of pathological thrombi. The compound’s mechanism of action involves specific interactions with the active site of factor XIa, leading to its selective inhibition .
Comparison with Similar Compounds
BMS-962212 is unique compared to other similar compounds due to its high selectivity and reversible binding to factor XIa . Some similar compounds include:
Milvexian (JNJ70033093, BMS-986177): Another factor XIa inhibitor with similar anticoagulant properties.
Asundexian (BAY 2433334): A factor XIa inhibitor with a different chemical structure but similar mechanism of action.
BMS-986209: Another compound developed by Bristol-Myers Squibb with similar anticoagulant effects.
ONO-7684: A factor XIa inhibitor with comparable properties.
SHR2285: A recently developed factor XIa inhibitor with potential clinical applications
This compound stands out due to its excellent preclinical efficacy, aqueous solubility suitable for intravenous administration, and favorable pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-[[(1S)-2-[(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28ClFN8O5/c1-39-15-16-40(28(44)17-39)25-4-2-3-22-21(25)13-14-41(30(22)31(45)36-20-7-5-19(6-8-20)32(46)47)27(43)12-9-23-26(42-18-35-37-38-42)11-10-24(33)29(23)34/h2-12,18,30H,13-17H2,1H3,(H,36,45)(H,46,47)/b12-9+/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFCZWSWFGJODV-MIANJLSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN(C3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN([C@@H]3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)/C=C/C5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClFN8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430114-34-3 | |
Record name | BMS-962212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430114343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-962212 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ4VVZ3OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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